
2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound may have unique properties due to the presence of both a cyano group and an ethoxycarbonyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The cyano group can be introduced through a nucleophilic substitution reaction using a suitable alkyl halide and sodium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale esterification and nucleophilic substitution reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate may have applications in various fields:
Chemistry: As an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Potential use in biochemical studies due to its unique functional groups.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate would depend on its specific interactions with molecular targets. The cyano group may interact with enzymes or receptors, while the ester group could be hydrolyzed to release the corresponding alcohol and carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-cyano-3-methylbutanoate: Similar structure but lacks the ethoxycarbonyl group.
2-Cyanoethyl acetate: Contains a cyano group and an ester group but has a different carbon backbone.
Uniqueness
2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate is unique due to the presence of both a cyano group and an ethoxycarbonyl group, which may confer distinct chemical and physical properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
112473-63-9 |
|---|---|
Molekularformel |
C11H16NO4- |
Molekulargewicht |
226.25 g/mol |
IUPAC-Name |
2-(2-cyanoethyl)-2-ethoxycarbonyl-3-methylbutanoate |
InChI |
InChI=1S/C11H17NO4/c1-4-16-10(15)11(8(2)3,9(13)14)6-5-7-12/h8H,4-6H2,1-3H3,(H,13,14)/p-1 |
InChI-Schlüssel |
NFJHOXIRCKKEGN-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C(CCC#N)(C(C)C)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)

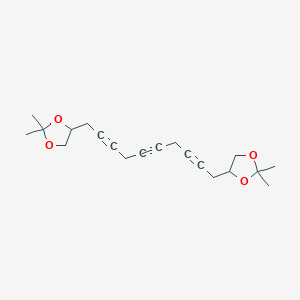
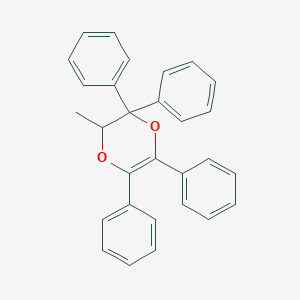
![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)

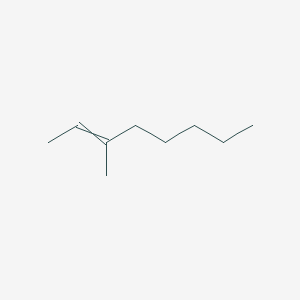

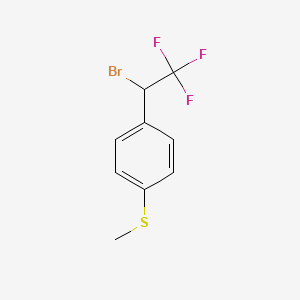
![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)
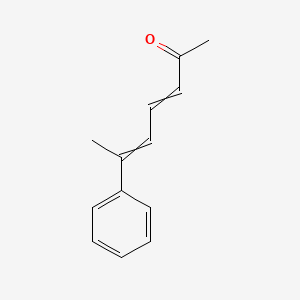
![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)

![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/structure/B14302831.png)
